![molecular formula C9H18N2O2 B3162215 [Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid CAS No. 876710-43-9](/img/structure/B3162215.png)

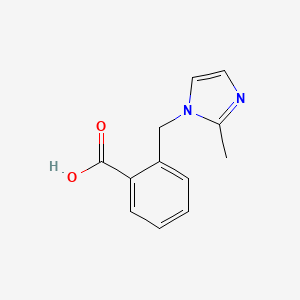

[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid

Overview

Description

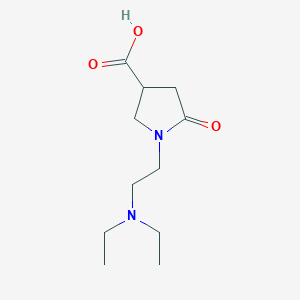

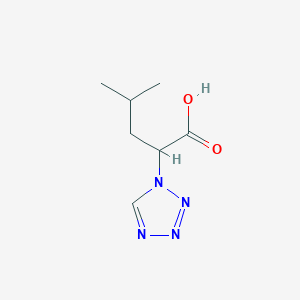

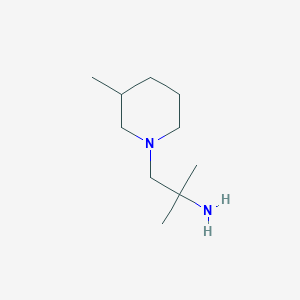

“[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis

Piperidine derivatives are formed through various intra- and intermolecular reactions . These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications

Selenium Compounds' Biological Activity : A study explored the biological potency of various selenium compounds, including organic selenium. It was found that diselenides of alcohols and amines, along with some selenium-containing ketones, had significant biological activity. This suggests potential applications of selenium compounds in areas requiring antioxidant properties or for therapeutic uses where selenium's biological activities are beneficial (Schwarz & Fredga, 1974).

Effects on Neuronal Activity : Research has demonstrated the impact of certain cyclic dicarboxylic acids on the spontaneous and amino acid-evoked activity of rat cortical neurons. Compounds like cis‐2,3‐piperidine dicarboxylic acid showed selective antagonism of the excitation evoked by N‐methyl‐D‐aspartate, highlighting the potential therapeutic applications in modulating neuronal activity and investigating receptor pharmacology (Birley et al., 1982).

Analgesic Properties : The analgesic activity of 2,4,5-Trimethylpyrrole-3-carboxylic acid esters of tropanols and related monocyclic amino alcohols was evaluated, with certain compounds exhibiting activity comparable to morphine and codeine. This indicates potential applications in pain management without the typical dependence liabilities associated with narcotic agonists (Waters, 1977).

Receptor Antagonist Properties : The pharmacological profile of NPC 12626, a novel N-methyl-D-aspartate receptor antagonist, was evaluated. Its competitive inhibition properties and systemic activity suggest potential applications in treating conditions associated with excitatory amino acids, such as epilepsy or neurodegenerative diseases (Ferkany et al., 1989).

Muscarinic Receptor Selectivity : The development of a new class of 4-acetamidopiperidine derivatives, including J-104129, a muscarinic M3 receptor antagonist, highlighted its high selectivity for M3 over M2 receptors. These compounds could be used in treating respiratory conditions such as obstructive airway disease, emphasizing the importance of receptor subtype selectivity in drug development (Mitsuya et al., 1999).

Safety and Hazards

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that research in this field is ongoing and will continue to be an area of interest in the future.

properties

IUPAC Name |

2-[methyl-(1-methylpiperidin-4-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-10-5-3-8(4-6-10)11(2)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQKJDWQPSADLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N(C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3162140.png)

![2,3,4,4a,5,9b-Hexahydro-1h-pyrido[4,3-b]indole](/img/structure/B3162170.png)

![2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B3162242.png)